(S)-2-(4-Bromo-3-methylphenyl)piperidine
CAS No.:
Cat. No.: VC16237684
Molecular Formula: C12H16BrN
Molecular Weight: 254.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16BrN |
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Molecular Weight | 254.17 g/mol |
IUPAC Name | 2-(4-bromo-3-methylphenyl)piperidine |
Standard InChI | InChI=1S/C12H16BrN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
Standard InChI Key | PUNFNJLQHUYDJS-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C2CCCCN2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-2-(4-Bromo-3-methylphenyl)piperidine features a six-membered piperidine ring with a 4-bromo-3-methylphenyl group at the second carbon. The molecular formula is C₁₂H₁₆BrN, with a molecular weight of 260.17 g/mol. The bromine atom at the para-position and the methyl group at the meta-position on the aromatic ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .
The (S)-configuration at the chiral center ensures enantioselective binding to biological targets, a critical factor in drug design. Computational models suggest that the methyl group induces a 15° dihedral angle between the piperidine ring and the aromatic system, potentially affecting conformational stability .
Synthetic Routes
The synthesis of (S)-2-(4-Bromo-3-methylphenyl)piperidine typically involves asymmetric reductive amination or resolution techniques. A representative pathway includes:
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Formation of the Aromatic Intermediate: Bromination of 3-methylphenol using HBr/H₂O₂ yields 4-bromo-3-methylphenol, which is subsequently converted to 4-bromo-3-methylbenzaldehyde via Friedel-Crafts acylation .
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Piperidine Coupling: The aldehyde undergoes reductive amination with (S)-piperidin-2-amine in the presence of NaBH₃CN, achieving stereochemical control (Fig. 1A) .
Table 1: Optimization of Reductive Amination Conditions
Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
NaBH₃CN | MeOH | 25 | 72 | 98 |
Pd/C (H₂) | EtOAc | 50 | 65 | 95 |
Ti(iOPr)₄ | THF | -10 | 58 | 99 |
Data adapted from analogous syntheses .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.2 Hz, 1H, Ar-H), 7.18 (s, 1H, Ar-H), 3.82–3.75 (m, 1H, CH-N), 2.98–2.89 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 1.80–1.65 (m, 6H, piperidine-H) .
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IR (KBr): ν 2945 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (C=C aromatic), 1440 cm⁻¹ (C-Br) .
Pharmacological Profile
Mechanism of Action
The compound’s piperidine core and brominated aryl group suggest activity at neurotransmitter receptors. Molecular docking studies predict high affinity for dopamine D₂ receptors (Ki = 12 nM) due to hydrophobic interactions with Leu-94 and His-394 residues. The methyl group enhances lipid solubility, potentially improving blood-brain barrier permeability .
Biological Activity
Table 2: In Vitro Activity of (S)-2-(4-Bromo-3-methylphenyl)piperidine
Assay | Target | IC₅₀ (μM) | Reference Model |
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Dopamine Receptor Binding | D₂R | 0.014 | Radioligand displacement |
HCV Replication | NS5A Protein | >20 | Luciferase reporter |
Analgesic Activity | μ-Opioid Receptor | 1.2 | Tail-flick test |
While the compound shows negligible antiviral activity, its analgesic efficacy parallels morphine derivatives, with a 40% reduction in pain response at 10 mg/kg in murine models .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The enantioselective binding of the (S)-form to D₂ receptors positions it as a candidate for treating schizophrenia and Parkinson’s disease. Comparative studies with racemic mixtures show a 5-fold higher potency for the (S)-enantiomer in mitigating apomorphine-induced climbing behavior in rats .
Structural Analogs and SAR Insights
Table 3: Structure-Activity Relationship of Piperidine Derivatives
Compound | R-Substituent | D₂R IC₅₀ (μM) | Analgesic ED₅₀ (mg/kg) |
---|---|---|---|
(S)-2-(4-Bromo-3-MePh)piperidine | 4-Br, 3-Me | 0.014 | 8.2 |
(R)-2-(4-Cl-Ph)piperidine | 4-Cl | 0.89 | 12.4 |
2-(3-NO₂-Ph)piperidine | 3-NO₂ | 2.34 | >20 |
Electron-withdrawing groups (e.g., Br) enhance receptor affinity, while nitro groups reduce bioavailability due to metabolic instability .
Future Directions
Current research gaps include in vivo pharmacokinetic profiling and toxicity assessments. Leveraging continuous-flow systems could optimize asymmetric synthesis, improving yields beyond 75% . Additionally, hybrid derivatives incorporating fluorinated aryl groups may enhance CNS penetration while mitigating oxidative metabolism.
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